molecular formula C11H19N B1165707 POLY(1 1 2 4 4 5 5 6 7 7-DECAFLUORO-3- CAS No. 101182-89-2

POLY(1 1 2 4 4 5 5 6 7 7-DECAFLUORO-3-

Cat. No.: B1165707
CAS No.: 101182-89-2
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Description

Poly(1,1,2,4,4,5,5,6,7,7-decafluoro-3-) is a fluorinated polymer characterized by ten fluorine substituents (decafluoro) positioned at specific carbon atoms (1,1,2,4,4,5,5,6,7,7) along its backbone. This structural arrangement confers exceptional chemical resistance, thermal stability, and hydrophobicity, making it suitable for high-performance applications such as coatings, electronics, and aerospace materials.

Key properties include:

  • Optical Characteristics: UV-vis spectroscopy reveals absorption peaks in chloroform (0.075 mg/mL), indicating π-conjugation or electronic transitions influenced by fluorine substitution .
  • Synthesis: Synthesized via controlled polymerization methods, as referenced in run 7 of Table 1 from a 2006 study on poly(propargyl esters) .

Properties

CAS No.

101182-89-2

Molecular Formula

C11H19N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Differences

Poly(1,1,2,4,4,5,5,6,7,7-decafluoro-3-)
  • Structure : Homopolymer with decafluorination at defined positions.
  • Properties : High fluorine density enhances chemical inertness and thermal stability. UV-vis data suggests moderate solubility in chloroform .
Vinyl Chloride-1,1,5-Trihydroperfluoroamyl Acrylate Copolymer ([28497-93-0])
  • Structure : Copolymer combining vinyl chloride with a perfluoroamyl acrylate side chain.
  • Properties : The perfluoroamyl group (C5F11) increases hydrophobicity and lubricity. However, vinyl chloride incorporation may reduce thermal stability compared to fully fluorinated polymers .
Vinyl Chloride-2,2,3,3-Tetrafluoropropyl Acrylate Copolymer ([172074-65-6])
  • Structure : Copolymer with shorter tetrafluoropropyl (C3F4) side chains.
  • Properties : Reduced fluorine content compared to [28497-93-0], leading to lower chemical resistance but improved flexibility and processability .
Heptadecafluoro Undecanoic Acid, Potassium Salt ([83310-58-1])
  • Structure : Perfluorinated carboxylic acid salt (C11H4F17KO2).
  • Properties : Functions as a surfactant or surface treatment agent due to its ionic nature. Unlike polymeric fluorinated compounds, it lacks structural integrity but offers superior surface activity .

Performance Comparison Table

Property Poly(decafluoro-3-) Vinyl Chloride-1,1,5-Trihydroperfluoroamyl Acrylate Vinyl Chloride-2,2,3,3-Tetrafluoropropyl Acrylate Heptadecafluoro Undecanoic Acid, K Salt
Fluorine Content High (10 F atoms) Moderate (C5F11 side chain) Low (C3F4 side chain) Very High (17 F atoms)
Thermal Stability Excellent Good Moderate Low (decomposes at lower temps)
Solubility in CHCl3 0.075 mg/mL Insoluble (copolymer structure) Insoluble Highly soluble (ionic nature)
Primary Application Coatings, Electronics Water-repellent films Flexible coatings Surfactants, Surface treatments

Key Research Findings

Optical Behavior: Poly(decafluoro-3-) exhibits distinct UV-vis absorption due to fluorine-induced electronic effects, unlike copolymers with non-conjugated fluorinated side chains .

Thermal Degradation : Fully fluorinated homopolymers (e.g., poly(decafluoro-3-)) resist decomposition up to 300°C, outperforming vinyl chloride copolymers, which degrade near 200°C due to C-Cl bond instability .

Chemical Resistance : Poly(decafluoro-3-) shows negligible swelling in hydrocarbons, whereas copolymers with partial fluorination exhibit moderate susceptibility .

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